

In Vivo Metabolic Profile of YM758 in Animal Models: A Technical Guide

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Compound of Interest

Compound Name: YM758

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic profile of **YM758**, a novel If channel inhibitor, in various animal models. The information presented is compiled from published preclinical studies and is intended to serve as a resource for researchers and professionals involved in drug development.

Executive Summary

YM758 undergoes extensive metabolism in vivo, with the primary pathways being oxidation, hydration, and demethylation, followed by sulfate or glucuronide conjugation.^{[1][2]} Studies in mice, rats, rabbits, dogs, and monkeys have shown a consistent metabolic profile, suggesting no significant species-specific differences in the biotransformation of **YM758**.^{[1][2]} Quantitative analysis in rats reveals that the majority of the administered dose is eliminated through metabolic processes, with several metabolites identified in plasma, urine, and bile. This document outlines the detailed experimental methodologies, quantitative metabolic data from rat studies, and the elucidated metabolic pathways of **YM758**.

Experimental Protocols

Detailed methodologies for the in vivo metabolism studies of **YM758** are crucial for the interpretation of the presented data and for the design of future experiments. The following protocols are based on published literature.

Animal Models

A range of animal models have been utilized to investigate the in vivo metabolism of **YM758**. The species and their specific details are summarized in the table below.

Animal Model	Strain	Sex	Body Weight
Mouse	B6C3F1	Male	20.2–24.8 g
Rat	Fischer 344 (F344)	Male	168.2–186.9 g
Rabbit	Not Specified	Male	2.85–3.17 kg
Dog	Not Specified	Male	9.10–10.60 kg
Monkey	Not Specified	Male	3.24–3.36 kg

Dosing and Administration

YM758 has been administered through both oral (p.o.) and intravenous (i.v.) routes in preclinical studies. For metabolic profiling, radiolabeled ($[^{14}\text{C}]$) **YM758** is often employed to facilitate the detection and quantification of the parent drug and its metabolites.

- Rats (Quantitative Profiling): A single oral dose of 1 mg/kg of $[^{14}\text{C}]$ -**YM758** was administered. [\[1\]](#)
- Rats (Metabolite Isolation): For the purpose of isolating sufficient quantities of metabolites for structural elucidation, a higher oral dose of 200 mg/kg of **YM758** monophosphate was used. [\[1\]](#)
- Other Animal Models (Metabolite Identification):
 - Mice: Single oral dose of 250 mg/kg.[\[1\]](#)
 - Rats: Single oral dose of 250 mg/kg.[\[1\]](#)
 - Rabbits: Single oral dose of 10 mg/kg.[\[1\]](#)
 - Dogs: Single oral dose of 10 mg/kg.[\[1\]](#)

- Monkeys: Single intravenous dose of 3 mg/kg.[1]

Sample Collection

Biological samples were collected at various time points post-administration to characterize the time course of metabolism and excretion.

- Rats (Quantitative Profiling):
 - Urine and Bile: Collected over 0-6 hour and 6-24 hour intervals.[1]
 - Plasma: Collected at 0.5 and 1 hour post-dose.[1]
- Other Animal Models (Metabolite Identification):
 - Mice, Rats, Rabbits, and Dogs: Blood samples were collected at 1, 2, 6, and 24 hours after administration.[1]
 - Monkeys: Blood samples were obtained at 0.5, 1, 2, and 4 hours post-administration.[1]

Analytical Methods

A combination of chromatographic and spectroscopic techniques was employed for the separation, detection, quantification, and structural elucidation of **YM758** and its metabolites.

- Sample Preparation: Plasma samples were typically prepared for analysis by solid-phase extraction.[1]
- Metabolite Profiling and Quantification: Biological samples from studies using [^{14}C]-**YM758** were analyzed by liquid chromatography coupled with a radiometric detection system.[1][2]
- Metabolite Identification and Structure Elucidation: Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS) with selected reaction monitoring (SRM).[1] The definitive structures of isolated metabolites were determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Quantitative Metabolic Profile in Rats

Quantitative data on the metabolic fate of **YM758** is most comprehensively available for the rat model. The following tables summarize the percentage of total radioactivity attributed to **YM758** and its metabolites in urine and bile following a single oral administration of [^{14}C]-**YM758**.

Table 1: Metabolic Profile of **YM758** in Rat Urine (% of Total Radioactivity)

Metabolite/Parent	0-6 hours	6-24 hours
YM758 (Unchanged)	15.6	9.8
R3	13.1	14.6
R4	17.6	25.8
R9	7.2	15.6
R10	23.0	9.7
R19	14.4	Not Reported

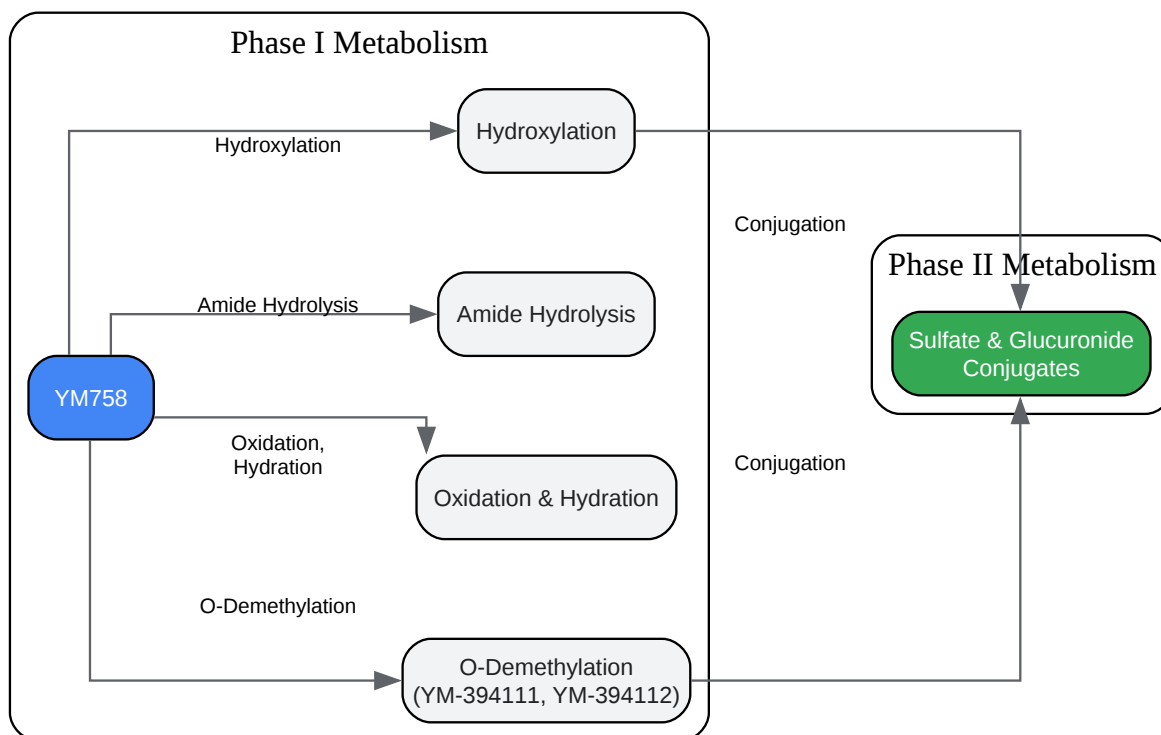
Table 2: Metabolic Profile of **YM758** in Rat Bile (% of Total Radioactivity)

Metabolite/Parent	0-6 hours	6-24 hours
YM758 (Unchanged)	Not Detected	Not Detected
R1 and R2 (mixture)	17.2	12.5
R10	37.0	33.9
R14 and R16 (mixture)	20.4	24.4
R17, R18, and R19 (mixture)	25.4	22.5

Note: Quantitative data for other animal models such as mice, rabbits, dogs, and monkeys are not available in the reviewed public literature. However, studies have confirmed the presence of metabolites R3, R4, R8, and R16 in the plasma of these species.[\[1\]](#)

Metabolic Pathways of YM758

The biotransformation of **YM758** proceeds through a series of phase I and phase II metabolic reactions. The primary metabolic pathways identified in rats are hydroxylation, oxidation followed by hydration, amide hydrolysis, and O-demethylation, which is then followed by sulfate or glucuronide conjugation.[1]

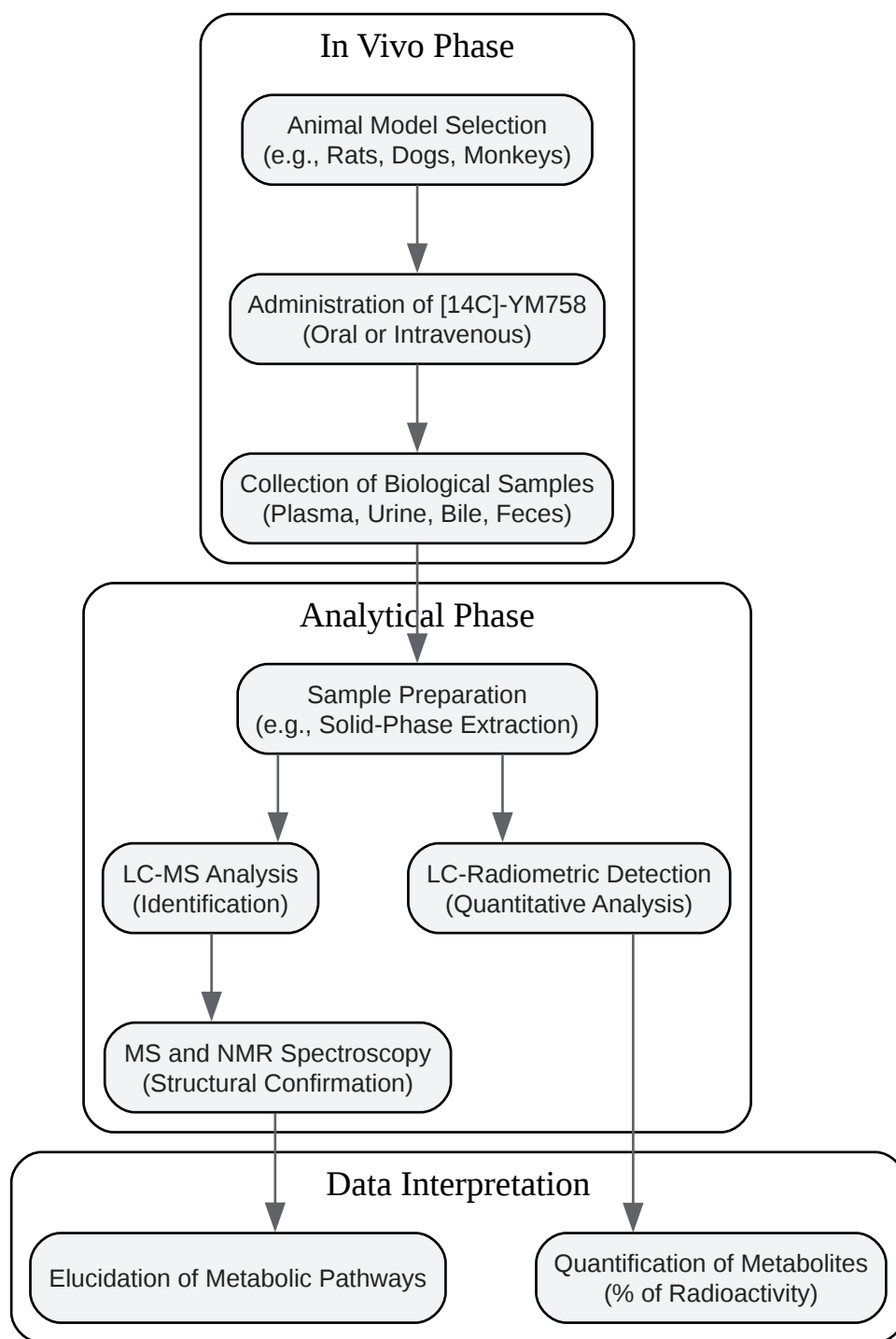


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Figure 1: Proposed Metabolic Pathways of **YM758** in Rats.

Experimental Workflow

The general workflow for investigating the in vivo metabolic profile of **YM758** in animal models is depicted in the following diagram.



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Figure 2: General Experimental Workflow for **YM758** Metabolism Studies.

Conclusion

The in vivo metabolism of **YM758** has been extensively studied in rats and qualitatively assessed in mice, rabbits, dogs, and monkeys. The metabolic pathways are well-characterized, with oxidation, hydration, and demethylation followed by conjugation being the major routes of biotransformation. Quantitative data from rat studies provide valuable insights into the extent of metabolism and the relative abundance of major metabolites. While a consistent metabolic profile across species is a positive indicator for predicting human metabolism, the lack of quantitative data in non-rodent species represents a knowledge gap. Further studies to quantify the metabolites of **YM758** in dogs and monkeys would provide a more complete picture of its disposition in preclinical species and enhance the translation of these findings to human clinical studies.

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